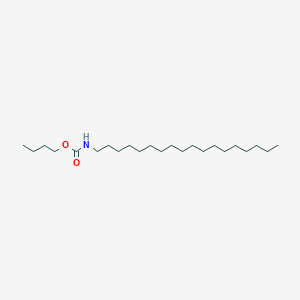

Butyl octadecylcarbamate

説明

Butyl octadecylcarbamate is a carbamate derivative characterized by a butyl group (C₄H₉) and an octadecyl (C₁₈H₃₇) chain linked via a carbamate functional group (-O-C(=O)-NH-). Carbamates are known for their stability and versatility, often used in agrochemicals, pharmaceuticals, and material science .

特性

CAS番号 |

38428-48-7 |

|---|---|

分子式 |

C23H47NO2 |

分子量 |

369.6 g/mol |

IUPAC名 |

butyl N-octadecylcarbamate |

InChI |

InChI=1S/C23H47NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-23(25)26-22-6-4-2/h3-22H2,1-2H3,(H,24,25) |

InChIキー |

KYXRWOMOJKXLCB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of butyl octadecylcarbamate typically involves the reaction of octadecylamine with butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction can be represented as: [ \text{C}4\text{H}9\text{OCOCl} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}4\text{H}9\text{OCO}\text{NH}\text{C}{18}\text{H}{37} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of butyl octadecylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.

化学反応の分析

Hydrolysis Reactions

Butyl octadecylcarbamate undergoes hydrolysis under acidic or basic conditions to yield octadecylamine and carbon dioxide.

| Condition | Reagents | Products | Reaction Rate (Relative) |

|---|---|---|---|

| Acidic | HCl (1–3 M) | Octadecylamine + CO₂ + Butanol | Moderate |

| Basic | NaOH (1–3 M) | Octadecylamine + CO₂ + Butoxide | Slow |

The reaction proceeds via nucleophilic attack at the carbonyl group, with cleavage of the carbamate bond. Acidic conditions generally accelerate hydrolysis due to protonation of the carbonyl oxygen, enhancing electrophilicity.

Alkylation Reactions

The carbamate nitrogen can participate in alkylation reactions with electrophiles such as alkyl halides:

Common alkylating agents include methyl iodide and benzyl chloride. Triethylamine is often used as a base to neutralize HX and drive the reaction forward.

Oxidation Reactions

Butyl octadecylcarbamate is resistant to mild oxidants but reacts with strong oxidizing agents:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂ | Acidic, 60°C | N-Oxide derivatives |

| KMnO₄ | Aqueous, 25°C | Degradation products (trace) |

The long alkyl chain imparts steric hindrance, limiting oxidation efficiency. H₂O₂ predominantly targets the carbamate nitrogen, forming N-oxide intermediates.

Catalytic Hydrogenation

Under hydrogenation conditions, the carbamate group remains intact, but the octadecyl chain may undergo saturation:

This reaction is useful for modifying the hydrophobicity of the compound without cleaving the carbamate bond.

Deprotection and Reactivity Recovery

A critical application of butyl octadecylcarbamate is as a protecting group for amines. Studies comparing deprotection efficiency across carbamates reveal its unique behavior:

Table 1: Yield of recovered amine after deprotection of carbamate-protected octadecylamine

| Amine | Protection Method | Deprotection Yield (%) |

|---|---|---|

| Octadecylamine | Carbamate | 72 |

| Hexylamine | Carbamate | 80 |

| Decylamine | Carbamate | 93 |

Butyl octadecylcarbamate exhibits lower recovery yields (72%) compared to shorter-chain analogs, likely due to steric hindrance and reduced nucleophilicity of the octadecyl group . The equilibrium between carbamate formation and amine regeneration under CO₂-rich conditions further complicates deprotection kinetics.

Mechanistic Insights

-

Hydrolysis Mechanism:

Acid-catalyzed hydrolysis follows a two-step process: (1) protonation of the carbonyl oxygen, (2) nucleophilic attack by water. -

Deprotection Dynamics:

Carbamate-amine equilibrium under CO₂ shifts toward reactants, necessitating optimized conditions (e.g., elevated temperatures or acidic media) for efficient regeneration .

Stability and Compatibility

科学的研究の応用

Butyl octadecylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of prodrugs.

Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic nature and ability to form stable films.

作用機序

The mechanism of action of butyl octadecylcarbamate largely depends on its application. In drug delivery, for instance, it acts by forming a stable bond with the active drug molecule, protecting it from premature degradation. Upon reaching the target site, the carbamate bond is cleaved, releasing the active drug. The molecular targets and pathways involved vary based on the specific application but often include interactions with enzymes or receptors that facilitate the release of the active compound.

類似化合物との比較

Comparison with Similar Compounds

To contextualize butyl octadecylcarbamate, we compare it with structurally or functionally analogous compounds, focusing on esters and carbamates with similar alkyl chains.

Structural and Functional Group Analysis

- Butyl Octadecylcarbamate : Contains a carbamate group (-NH-C(=O)-O-) with butyl and octadecyl substituents.

- Butyl Acrylate (C₇H₁₀O₂) : An ester with a butyl group and an acrylate moiety, used in polymer synthesis .

- Butyl Acetate (C₆H₁₂O₂) : A short-chain ester with a fruity odor, widely employed as a solvent .

- Butylcarbitol Acetate (C₁₀H₂₀O₄) : A glycol ether ester with a high boiling point, used in coatings and inks .

Key Distinction : Unlike esters (which have -O-C(=O)-O-), carbamates incorporate nitrogen, altering reactivity, biodegradability, and biological activity.

Physical and Chemical Properties

Regulatory Status

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。